8-(Acetylsulfanyl)octanoic acid
Overview
Description
8-(Acetylsulfanyl)octanoic acid is an organic compound characterized by the presence of an octanoic acid backbone with an acetylsulfanyl group attached to the eighth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Acetylsulfanyl)octanoic acid typically involves the introduction of an acetylsulfanyl group to an octanoic acid derivative. One common method is the reaction of octanoic acid with thioacetic acid under acidic conditions, which facilitates the formation of the acetylsulfanyl group. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological approaches, such as the microbial biosynthesis of octanoic acid followed by chemical modification to introduce the acetylsulfanyl group. This method leverages the metabolic pathways of microorganisms to produce octanoic acid, which is then chemically modified to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
8-(Acetylsulfanyl)octanoic acid undergoes various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetylsulfanyl group, yielding octanoic acid.
Substitution: The acetylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents such as alkoxides or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Octanoic acid.
Substitution: Various substituted octanoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
8-(Acetylsulfanyl)octanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(Acetylsulfanyl)octanoic acid involves its interaction with specific molecular targets and pathways. The acetylsulfanyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell membranes or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Octanoic acid: A straight-chain saturated fatty acid with similar structural features but lacking the acetylsulfanyl group.
8-(Methylsulfanyl)octanoic acid: Similar structure with a methylsulfanyl group instead of an acetylsulfanyl group.
8-(Ethylsulfanyl)octanoic acid: Contains an ethylsulfanyl group instead of an acetylsulfanyl group.
Uniqueness
8-(Acetylsulfanyl)octanoic acid is unique due to the presence of the acetylsulfanyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
8-acetylsulfanyloctanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3S/c1-9(11)14-8-6-4-2-3-5-7-10(12)13/h2-8H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJLRYIHCVFZGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80789987 | |
Record name | 8-(Acetylsulfanyl)octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80789987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503564-61-2 | |
Record name | 8-(Acetylthio)octanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503564-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(Acetylsulfanyl)octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80789987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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